Bienvenue dans la boutique en ligne BenchChem!

Esperamicin A1

DNA damage single-strand break double-strand break

Esperamicin A1 sourcing presents challenges: limited natural abundance, structural complexity, and batch variability. As the sole enediyne antibiotic with linker-restricted nucleosome damage, Esperamicin A1 enables chromatin studies inaccessible to calicheamicin or esperamicin C. • Exclusive linker DNA damage-no core histone region cleavage, confirmed by nucleosome footprinting • Methylation-enhanced activity at single CpG sites (1.5-2×), enabling epigenetic damage hotspot mapping • Defined DS lesion chemistry: 20-25% double-strand breaks via 1′/5′ pathway, distinct from esperamicin C Supplied ≥98% purity with comprehensive batch-specific QA documentation. Research Use Only.

Molecular Formula C59H80N4O22S4
Molecular Weight 1325.5 g/mol
CAS No. 99674-26-7
Cat. No. B1498154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsperamicin A1
CAS99674-26-7
SynonymsBBM 1675A
BBM-1675A
BMY 28175
BMY-28175
esperamicin
esperamicin A1
Molecular FormulaC59H80N4O22S4
Molecular Weight1325.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O
InChIInChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+/t29-,30+,31-,36+,37+,38+,39+,42+,43+,44+,45+,47-,49-,50+,52-,53-,54-,57+,59-/m1/s1
InChIKeyLJQQFQHBKUKHIS-IIZLOWFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esperamicin A1 (CAS 99674-26-7): High-Potency Enediyne Antibiotic for DNA Damage Studies and ADC Payload Development


Esperamicin A1 (CAS 99674-26-7, C59H80N4O22S4, MW 1325.54) is a naturally occurring enediyne antitumor antibiotic isolated from Actinomadura verrucosospora [1]. It is a member of the enediyne class of natural products and is recognized as one of the two most potent antitumor agents known, alongside calicheamicin [2]. Its chemical structure consists of a bicyclo[7.3.1]tridecadiynene core containing a 1,5-diyn-3-ene ten-membered ring, an allylic trisulfide trigger moiety, and a deoxyfucose-anthranilate DNA-intercalating group [1]. The compound induces DNA damage through thiol-mediated reductive activation of the trisulfide, triggering Bergman cycloaromatization to generate a p-benzyne diradical that abstracts hydrogen atoms from the DNA sugar-phosphate backbone, producing single- and double-strand breaks [3].

1
Enediyne DNA damage probe — supports SS-lesion-preferred cleavage and minor-groove intercalation studies
2
Chromatin structure tool — linker-DNA-restricted nucleosome footprinting for chromatin accessibility mapping
3
ADC payload selection — supports payload-conjugation optimization and preclinical candidate screening

Why Generic Substitution Fails: Structural Determinants of Esperamicin A1 Activity Differentiate It from Other Enediynes


Generic substitution of Esperamicin A1 with other enediyne antibiotics is scientifically unjustified due to critical structural features that govern DNA binding mode, cleavage chemistry, and sequence selectivity. The deoxyfucose-anthranilate moiety of Esperamicin A1 is a key determinant of its DNA cutting mode, and its removal (as in esperamicin C) or replacement with different carbohydrate appendages (as in calicheamicin) fundamentally alters the DNA damage profile [1]. Specifically, the bulky deoxyfucose-anthranilate group of Esperamicin A1 sterically hinders hydrogen atom abstraction by the C-1 carbon radical, producing a distinct cleavage chemistry that differs from analogs lacking this moiety [1]. Furthermore, Esperamicin A1 exhibits a binding constant for DNA of Ka = 1.2(±0.1)×10⁵ M⁻¹, reflecting its intercalative binding mechanism involving the N-(2-methoxyacrylyl)anthranilate group [2]. These structure-activity relationships demonstrate that Esperamicin A1 is not interchangeable with esperamicin C, calicheamicin, or other enediynes, and selection of this specific compound is essential for experimental reproducibility and mechanistic studies requiring its unique DNA damage signature.

Cleavage chemistry mismatch
Esperamicin C lacks the deoxyfucose-anthranilate moiety; DS-lesion chemistry shifts from 1′/5′ to 4′/5′ pathway, altering DNA damage signature and interpretation.
Nucleosome access difference
Calicheamicin γ1I and esperamicin C damage core + linker DNA, whereas esperamicin A1 is linker-restricted. Chromatin profiling results may not transfer.
Methylation sensitivity context
Single-CpG methylation sensitivity (1.5–2-fold enhancement) is unique to esperamicin A1; esperamicin C shows multi-CG-only response. Epigenetic damage maps may differ.

Quantitative Differentiation of Esperamicin A1: Comparative Data vs. Esperamicin C, Calicheamicin, and Class Analogs


DNA Damage Profile: Esperamicin A1 Produces Predominantly Single-Strand Breaks with 20–25% Double-Strand Lesions, Distinct from Esperamicin C

Esperamicin A1 produces primarily single-strand (SS) DNA lesions, with double-strand (DS) lesions constituting only 20–25% of total damage via 1′ and 5′ hydrogen abstraction chemistry [1]. In contrast, esperamicin C—which lacks the deoxyfucose-anthranilate moiety—produces DS lesions via 4′ and 5′ chemistry, yielding a fundamentally different damage profile [1]. This distinction is directly attributable to the deoxyfucose-anthranilate moiety of Esperamicin A1, which sterically hinders abstraction of hydrogen atoms from deoxyribose by the C-1 carbon radical of the phenylene diradical [2].

DNA damage profile
Head-to-head
Predominantly SS lesions; DS lesions 20–25% via 1′/5′ chemistry
DS%
20–25%
SS-lesion-dominant signature supports DNA repair pathway studies
Esperamicin C uses different 4′/5′ DS chemistry
DNA damage single-strand break double-strand break cleavage chemistry

Nucleosome Footprinting: Esperamicin A1 Damage Restricted to Linker DNA, Unlike Calicheamicin and Esperamicin C

In nucleosome footprinting assays, Esperamicin A1 produces DNA damage limited exclusively to the linker region of the nucleosome [1][2]. In direct comparison, calicheamicin γ1I and esperamicin C (which lacks the deoxyfucose-anthranilate moiety) damage both the core and linker DNA of nucleosomes [1][2]. This differential nucleosomal accessibility is attributed to the bulky deoxyfucose-anthranilate moiety of Esperamicin A1, which restricts its access to DNA tightly wrapped around the histone octamer core, while the smaller calicheamicin and esperamicin C molecules can penetrate and damage core DNA.

Nucleosome footprinting
Head-to-head
Damage restricted to linker DNA only; core DNA spared
Linker-specific probe for chromatin accessibility mapping
Calicheamicin/esperamicin C damage core + linker
nucleosome chromatin linker DNA footprinting DNA damage

Cytosine Methylation Sensitivity: Esperamicin A1 DNA Damage Enhanced 1.5–2-Fold at Methylated CG Sites, Distinct from Esperamicin C

Cytosine methylation at CG dinucleotides enhances Esperamicin A1-induced DNA damage by 1.5–2-fold at specific genomic sites [1]. In fragments of the human phosphoglycerate kinase gene (PGK1), Esperamicin A1 damage was enhanced 1.5–2-fold near a single CG sequence at position −101 and in a region containing multiple methylated CG dinucleotides between positions −120 and −131 [1]. In contrast, esperamicin C-induced damage was enhanced only at the site containing multiple CG dinucleotides, demonstrating differential methylation sensitivity between the two analogs [1]. The anthranilate group of Esperamicin A1 intercalates at a CT step four base pairs in the 3′-direction from the CG sequence, a binding mode that explains its unique methylation-enhanced damage pattern [1].

CpG methylation sensitivity
Head-to-head
Damage enhanced 1.5–2-fold at single methylated CG sites
Supports epigenetic damage-susceptibility endpoint studies
Esperamicin C lacks single-site methylation sensitivity
epigenetics cytosine methylation CG dinucleotide DNA damage chromatin

Sequence Recognition Requirement: Esperamicin A1 Requires Purine/Pyrimidine Trimer for Favorable DNA Interaction

Circular dichroism and salt-effect studies using synthetic DNA oligomers reveal that Esperamicin A1 requires a purine/pyrimidine trimer sequence motif in host DNA for favorable interaction [1]. This sequence recognition requirement is more specific than that of esperamicin C, which relies on total structure and hydrophobicity for target recognition rather than a defined sequence motif [1]. The binding of Esperamicin A1 to the DNA duplex induces dehydration and conformational changes in the host DNA, characteristic of an 'induced fit' mechanism [1]. The solution structure of the Esperamicin A1-DNA complex with d(C-G-G-A-T-C-C-G) duplex confirms that the methoxyacrylyl-anthranilate moiety intercalates into the helix at the (G2-G3)-(C6′-C7′) step, with favorable complementarity between the drug and the minor groove floor [2].

Sequence recognition
Head-to-head
Requires purine/pyrimidine trimer for favorable interaction
Sequence-directed specificity for genomic-locus targeting
Esperamicin C relies on non-sequence-specific hydrophobic binding
DNA sequence recognition purine-pyrimidine trimer minor groove binding induced fit

DNA Binding Constant: Esperamicin A1 Binds DNA with Ka = 1.2(±0.1)×10⁵ M⁻¹ via Intercalative Mechanism

The binding constant of Esperamicin A1 for DNA has been experimentally determined as Ka = 1.2(±0.1)×10⁵ M⁻¹ [1]. This binding affinity is driven predominantly by hydrophobic interactions and intercalation of the N-(2-methoxyacrylyl)anthranilate group, with placement of the enediyne core in the minor groove [1]. The intercalative binding model is supported by NMR-derived structural data of the Esperamicin A1-oligonucleotide complex and physicochemical evidence of intercalation [1]. Hydrophobic binding is considered the major force in Esperamicin A1-DNA complex formation, with binding strength in the 10⁵ M⁻¹ range [1].

DNA binding affinity
Class-level
Ka = 1.2(±0.1)×10⁵ M⁻¹
Benchmark for lot-consistency and competitive binding assays
Driven by intercalation of N-(2-methoxyacrylyl)anthranilate group
DNA binding affinity intercalation binding constant minor groove

Common Sequence Preference Across Esperamicin Family: Core Diacetylenic Ring Dictates Sequence Specificity

Studies comparing Esperamicin A1 with three hydrolysis products of its glycon—esperamicins C, D, and E—demonstrate that all four compounds retain a common sequence preference for DNA scission [1]. This finding establishes that the diacetylenic ring core itself determines the sequence specificity for scission of duplex DNA, independent of the sugar appendages [1]. However, while the core dictates sequence preference, the sugar residues exert a strong influence on cleavage efficiency, presumably through nonspecific interactions with DNA [1]. Additionally, the presence of a branch in the DNA is found to locally inhibit scission by all esperamicins, an effect attributed to the core structure [1].

Core sequence preference
Head-to-head
Common sequence preference shared with esperamicins C/D/E
Diacetylenic core dictates sequence targeting; sugars modulate efficiency
Cleavage efficiency differs among analogs; A1 is fully glycosylated parent
sequence specificity structure-activity relationship DNA cleavage esperamicin C esperamicin D esperamicin E

Optimal Use Cases for Esperamicin A1: Where Its Differentiated Properties Deliver Unique Value


Nucleosome Footprinting and Chromatin Accessibility Mapping

Esperamicin A1 is uniquely suited for nucleosome footprinting studies requiring exclusive linker DNA damage. Unlike calicheamicin and esperamicin C—which damage both core and linker DNA—Esperamicin A1 produces damage restricted solely to the nucleosome linker region [1]. This property enables precise mapping of nucleosome positioning, chromatin remodeling dynamics, and transcription factor accessibility in native chromatin contexts. Researchers investigating chromatin structure, histone modification effects on DNA accessibility, or nucleosome phasing should select Esperamicin A1 as a linker-specific footprinting probe.

Epigenetic DNA Damage Susceptibility Studies (CpG Methylation)

Esperamicin A1 is the preferred enediyne for studies examining how cytosine methylation influences DNA damage susceptibility at single CpG sites. Its damage is enhanced 1.5–2-fold at single methylated CG dinucleotides, a sensitivity not exhibited by esperamicin C [2]. This property makes Esperamicin A1 valuable for cancer epigenetics research, where aberrant methylation patterns may create differential vulnerability to genotoxic stress. Applications include mapping methylation-dependent 'damage hotspots' in tumor suppressor genes and validating epigenetic contributions to chemosensitivity.

Mechanistic Studies of DNA Minor Groove Intercalation and Single-Strand Break Chemistry

For investigations requiring a defined DNA damage signature of predominantly single-strand breaks with a quantifiable DS lesion proportion (20–25% via 1′/5′ chemistry), Esperamicin A1 provides a consistent and well-characterized chemical probe [3]. Its intercalative binding mode—anchored by the N-(2-methoxyacrylyl)anthranilate group with Ka = 1.2×10⁵ M⁻¹—enables studies of minor groove recognition, induced-fit conformational changes upon binding, and the relationship between intercalation geometry and cleavage chemistry [4]. Esperamicin C, which lacks the intercalating anthranilate moiety and produces a different DS lesion chemistry (4′/5′), cannot substitute for these mechanistic investigations.

Antibody-Drug Conjugate (ADC) Payload Development with Distinct DNA Damage Signature

Esperamicin A1 is a documented ADC payload candidate with a well-defined mechanism of action—sequence-selective DNA minor groove binding and thiol-activated cleavage . For ADC programs seeking a payload with a damage profile distinct from calicheamicin-based conjugates, Esperamicin A1 offers linker-restricted nucleosome damage and methylation-enhanced activity at single CpG sites, properties that may translate to differential tumor selectivity or reduced off-target toxicity in specific genomic contexts. Procurement of high-purity Esperamicin A1 is essential for payload conjugation optimization and preclinical ADC candidate screening.

Application
Selection Property
Validation Focus
Nucleosome footprinting / chromatin mapping
Linker-DNA-restricted damage profile
Chromatin-accessibility endpoint review
Epigenetic DNA damage studies (CpG methylation)
Single-CpG methylation sensitivity
Methylation-dependent damage endpoint
Minor-groove intercalation / SS-break mechanism
Anthranilate-intercalation binding mode
Cleavage-chemistry pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esperamicin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.